molecular formula C16H19N3O5 B11020232 N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B11020232
M. Wt: 333.34 g/mol
InChI Key: UFJGTRWWKDDMDJ-UHFFFAOYSA-N
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Description

N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic peptide derivative featuring a 7-methoxyindole moiety linked via a propanoyl bridge to a glycylglycine dipeptide. The 7-methoxyindole group is a key structural motif associated with bioactive properties, as seen in marine alkaloids and kinase inhibitors . The glycylglycine component enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors requiring peptide-based recognition.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

2-[[2-[3-(7-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O5/c1-24-12-4-2-3-11-5-7-19(16(11)12)8-6-13(20)17-9-14(21)18-10-15(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

UFJGTRWWKDDMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

a) N-[3-(4-Bromo-1H-Indol-1-yl)Propanoyl]Glycylglycine
  • Structural Difference : Replaces the 7-methoxy group with a 4-bromo substituent on the indole ring.
  • However, this substitution could reduce metabolic stability compared to the methoxy group due to steric and electronic effects .
b) 2-(7-Methoxy-1H-Indol-3-yl)-2-Oxoacetic Acid (Compound 12)
  • Structural Difference: Features a ketone group at the indole’s 3-position instead of the propanoyl-glycylglycine chain.
  • Synthesis : Prepared via oxalyl chloride reaction with 7-methoxyindole, highlighting the reactivity of the indole’s 3-position for derivatization .
  • Functional Impact : The absence of the glycylglycine moiety limits peptide-mediated interactions but may enhance reactivity in electrophilic substitutions.

Variations in the Peptide Side Chain

a) N-{2-[(4-Ethyl-2-Oxo-2H-Chromen-7-yl)Oxy]Propanoyl}Glycylglycine
  • Structural Difference : Replaces the indole core with a 4-ethyl-2-oxochromen group.
  • The ethyl group may enhance lipophilicity, affecting membrane permeability .
b) Benzamide Derivatives (Compounds 13–17 in )
  • Structural Features : Include benzamide groups with alkoxy (methoxy, ethoxy, propoxy) substituents on phenyl rings.
  • Comparison : Unlike the target compound, these lack the indole core but share alkoxy groups. The increasing chain length (methoxy → propoxy) in these analogs correlates with enhanced lipophilicity, which could inform solubility-activity relationships for the target compound’s 7-methoxy group .

Physicochemical and Hypothetical Pharmacological Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Features
Target Compound 7-Methoxyindole Propanoyl-glycylglycine ~349.35* Peptide-mediated solubility, methoxy stability
N-[3-(4-Bromo-1H-Indol-1-yl)Propanoyl]Glycylglycine 4-Bromoindole Propanoyl-glycylglycine ~398.23* Enhanced hydrophobicity, potential halogen bonding
2-(7-Methoxy-1H-Indol-3-yl)-2-Oxoacetic Acid 7-Methoxyindole 3-Ketone ~233.22 Reactive ketone, no peptide chain
Chromen-Based Analog () Chromen 4-Ethyl, glycylglycine 376.36 UV activity, lipophilic ethyl group

*Calculated based on formula; exact values may vary.

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 7-methoxyindole derivatives (e.g., oxalyl chloride reactions), but the glycylglycine attachment requires peptide coupling techniques .
  • Contradictions : Substitutions like 4-bromo () may improve binding but reduce metabolic stability compared to 7-methoxy. Chromen-based analogs () offer alternative scaffolds but lack indole-specific interactions.

Biological Activity

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that incorporates an indole moiety, which is often associated with various biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O4, with a molecular weight of approximately 276.29 g/mol. The presence of the methoxy group on the indole structure enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
IUPAC Name2-[3-(7-methoxyindol-1-yl)propanoylamino]acetic acid
CAS Number1219556-53-2

The biological activity of this compound is largely attributed to its ability to modulate various cellular pathways. Indole derivatives are known to exhibit:

  • Anticancer Properties : The indole nucleus has been linked to the inhibition of cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Inhibition of Enzyme Activity : Research indicates that indole derivatives can inhibit key enzymes involved in cellular metabolism, such as those in the purine synthesis pathway. This inhibition can lead to reduced DNA and RNA synthesis, contributing to the cytotoxic effects observed in various cancer cell lines .

In Vitro Studies

Several studies have investigated the cytotoxic effects of indole derivatives, including those structurally related to this compound:

  • Cell Line Studies : In vitro experiments demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and MCF7. For instance, a related compound showed an IC50 value ranging from 6.92 to 8.99 μM against different cancer cells .
  • Mechanistic Insights : Studies have revealed that these compounds can induce apoptosis through mitochondrial dysfunction and activation of caspases, suggesting their potential as anticancer agents .

Case Studies

A notable case study involved a compound structurally similar to this compound, which was tested for its antitumor activity:

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These results highlight the compound's potential effectiveness in targeting multiple types of cancer cells.

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Research Tools : The compound could serve as a valuable tool in studying cellular mechanisms related to cancer biology and drug resistance.

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